molecular formula C9H8O6S B1239151 p-Coumaric acid 4-O-sulfate

p-Coumaric acid 4-O-sulfate

Cat. No.: B1239151
M. Wt: 244.22 g/mol
InChI Key: OYDCCWNLILCHDJ-ZZXKWVIFSA-N
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Description

p-Coumaric acid 4-O-sulfate is a phenolic compound derived from p-coumaric acid, which is a hydroxycinnamic acid. This compound is known for its antioxidant, anti-inflammatory, and antimicrobial properties. It is commonly found in various plant-based foods and is a significant metabolite in human biological fluids after the consumption of certain foods and beverages, such as coffee .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-coumaric acid 4-O-sulfate typically involves the sulfation of p-coumaric acid. This can be achieved through the reaction of p-coumaric acid with sulfur trioxide-pyridine complex or chlorosulfonic acid in the presence of a base such as pyridine. The reaction is usually carried out at low temperatures to prevent decomposition .

Industrial Production Methods: Industrial production of this compound may involve the use of microbial fermentation processes. Microbial cell factories can be engineered to produce phenolic acids, including p-coumaric acid, which can then be sulfated using chemical methods .

Chemical Reactions Analysis

Types of Reactions: p-Coumaric acid 4-O-sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • p-Coumaric Acid
  • Ferulic Acid
  • Caffeic Acid
  • o-Coumaric Acid
  • Vanillic Acid

Properties

Molecular Formula

C9H8O6S

Molecular Weight

244.22 g/mol

IUPAC Name

(E)-3-(4-sulfooxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C9H8O6S/c10-9(11)6-3-7-1-4-8(5-2-7)15-16(12,13)14/h1-6H,(H,10,11)(H,12,13,14)/b6-3+

InChI Key

OYDCCWNLILCHDJ-ZZXKWVIFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)OS(=O)(=O)O

SMILES

C1=CC(=CC=C1C=CC(=O)O)OS(=O)(=O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)OS(=O)(=O)O

Synonyms

zosteric acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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